molecular formula C28H26N2O8S B11665418 ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11665418
M. Wt: 550.6 g/mol
InChI Key: DKILWARHNQIYCY-YDZHTSKRSA-N
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Description

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through condensation and esterification reactions. Common reagents used in these reactions include acetic anhydride, benzaldehyde derivatives, and methoxyphenyl compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions allow for the replacement of specific substituents with other functional groups, enabling the synthesis of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Benzylidene derivatives: Compounds with benzylidene groups exhibit different reactivity and properties, making them useful in various chemical and biological studies.

    Methoxyphenyl derivatives: The presence of methoxy groups influences the compound’s reactivity and interactions with biological targets.

Biological Activity

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C26H24N2O6S
  • Molecular Weight : 492.5 g/mol
  • IUPAC Name : ethyl (2E)-2-[(3-acetyloxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notable mechanisms include:

  • Enzymatic Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that affect cellular responses.
  • Nucleic Acid Interaction : Potential intercalation with DNA or RNA could influence gene expression and cellular proliferation.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of thiazolopyrimidine compounds can possess significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated:

  • Inhibition of Tumor Growth : In vitro studies reveal that these compounds can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that they may induce apoptosis in cancer cells through caspase activation pathways.

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent:

  • COX Inhibition : Similar thiazolo[3,2-a]pyrimidines have been reported to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Some thiazolopyrimidine derivatives have exhibited activity against Gram-positive and Gram-negative bacteria.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of thiazolopyrimidine derivatives. A case study highlighted the synthesis of a related compound that demonstrated significant anticancer activity against breast cancer cell lines with an IC50 value indicating potent efficacy.

StudyCompound TestedBiological ActivityIC50 Value
Thiazolopyrimidine DerivativeAnticancer (Breast Cancer)12 µM
Ethyl ThiazolopyrimidineCOX-II Inhibition0.011 µM

Properties

Molecular Formula

C28H26N2O8S

Molecular Weight

550.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H26N2O8S/c1-6-36-27(34)24-15(2)29-28-30(25(24)19-9-12-21(38-17(4)32)22(14-19)35-5)26(33)23(39-28)13-18-7-10-20(11-8-18)37-16(3)31/h7-14,25H,6H2,1-5H3/b23-13+

InChI Key

DKILWARHNQIYCY-YDZHTSKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C

Origin of Product

United States

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